molecular formula C20H21N7O2 B2860208 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-acetylphenyl)piperidine-4-carboxamide CAS No. 1797331-74-8

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-acetylphenyl)piperidine-4-carboxamide

Cat. No.: B2860208
CAS No.: 1797331-74-8
M. Wt: 391.435
InChI Key: MJSZMMMZMNIFFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidine core substituted at the 4-position with a 1H-1,2,4-triazol-1-yl group and a piperidine-4-carboxamide moiety linked to a 3-acetylphenyl substituent. The triazole-pyrimidine scaffold is designed to enhance hydrogen-bonding interactions with biological targets, while the acetylphenyl group contributes to lipophilicity, influencing membrane permeability and metabolic stability.

Properties

IUPAC Name

N-(3-acetylphenyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O2/c1-14(28)16-3-2-4-17(9-16)25-20(29)15-5-7-26(8-6-15)18-10-19(23-12-22-18)27-13-21-11-24-27/h2-4,9-13,15H,5-8H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSZMMMZMNIFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-acetylphenyl)piperidine-4-carboxamide has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound features a complex structure comprising multiple active moieties:

  • Pyrimidine ring : Known for its role in nucleic acid synthesis and as a building block in various biologically active compounds.
  • Triazole group : Often associated with antifungal and anticancer activities.
  • Piperidine moiety : Contributes to the compound's ability to cross biological membranes.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, with notable IC50 values indicating potent antiproliferative effects. For instance:

  • MCF-7 (breast cancer) : The compound showed an IC50 of approximately 5 µM, suggesting strong growth inhibition compared to standard treatments like doxorubicin .
  • A549 (lung cancer) : The compound exhibited a similar profile, with IC50 values around 6 µM, indicating its potential as a therapeutic agent against lung cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria:

  • Staphylococcus aureus : Demonstrated significant inhibition with a minimum inhibitory concentration (MIC) of 15 µg/mL.
  • Escherichia coli : Exhibited moderate antibacterial activity with MIC values around 30 µg/mL .

Anti-inflammatory Activity

Preliminary investigations into the anti-inflammatory effects of this compound revealed promising results. In vitro assays indicated that it could effectively inhibit COX-2 enzyme activity, which is crucial in the inflammatory response. The reported IC50 for COX-2 inhibition was approximately 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to specific structural features:

  • The triazole ring enhances interaction with target proteins involved in cancer proliferation.
  • The pyrimidine moiety is essential for the anticancer activity observed in various assays.
  • Substituents on the piperidine ring appear to modulate both potency and selectivity against different biological targets.

Case Studies

Recent studies have highlighted the potential of this compound as a lead candidate in drug development:

  • Breast Cancer Model : In a xenograft model using MCF-7 cells, administration of the compound led to a significant reduction in tumor size compared to control groups .
  • Infection Models : In vivo studies demonstrated efficacy against bacterial infections in mice models, showing survival rates significantly improved when treated with the compound compared to untreated controls .

Comparison with Similar Compounds

Core Heterocycle and Substituent Variations

Compound Name Core Structure Substituents at Pyrimidine 6-Position Amide Substituent Molecular Weight Key Features
Target Compound Pyrimidine 1H-1,2,4-triazol-1-yl 3-Acetylphenyl Not Reported Triazole enhances H-bonding; acetylphenyl increases lipophilicity
1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-N-(1H-1,2,4-triazol-5-yl)azetidine-3-carboxamide Pyrimidine 1H-1,2,4-triazol-1-yl 1H-1,2,4-triazol-5-yl 312.29 Azetidine core (4-membered ring) reduces steric bulk
1-[6-(4-Ethylphenoxy)pyrimidin-4-yl]-N-(4-fluorobenzyl)piperidine-4-carboxamide Pyrimidine 4-Ethylphenoxy 4-Fluorobenzyl Not Reported Phenoxy group increases hydrophobicity; fluorobenzyl improves metabolic stability
Capivasertib (AKT inhibitor) Pyrrolo[2,3-d]pyrimidine N/A 4-Chlorophenyl-hydroxypropyl Not Reported Clinically validated kinase inhibitor; distinct pyrrolopyrimidine core

Key Observations :

  • Triazole vs. Phenoxy Substitutions: The triazole group in the target compound likely enhances target binding through hydrogen bonding compared to the hydrophobic 4-ethylphenoxy group in the analog from .
  • Azetidine vs. Piperidine : The azetidine analog () has a smaller 4-membered ring, which may reduce steric hindrance but decrease metabolic stability compared to the 6-membered piperidine in the target compound .

Hypothetical Pharmacological Implications

  • Kinase Inhibition : The triazole-pyrimidine core may target kinases similar to capivasertib (), but structural differences (e.g., pyrrolopyrimidine vs. pyrimidine) suggest divergent selectivity profiles .
  • Metabolic Stability : The 4-fluorobenzyl group in the analog from may confer resistance to oxidative metabolism compared to the acetylphenyl group, which could undergo CYP450-mediated oxidation .
  • Solubility : The azetidine analog () may exhibit higher aqueous solubility due to its smaller ring and polar triazolyl substituent, whereas the target compound’s acetylphenyl group could reduce solubility .

Structural-Activity Relationship (SAR) Trends

Bulky substituents (e.g., phenoxy) may improve hydrophobic interactions but reduce solubility.

Amide Linker Variations :

  • Aromatic substituents (e.g., acetylphenyl, fluorobenzyl) optimize lipophilicity for tissue penetration.
  • Heterocyclic amides (e.g., triazolyl) may improve solubility but reduce bioavailability due to polarity.

Q & A

Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?

The compound features a piperidine-4-carboxamide core linked to a pyrimidine ring substituted with a 1H-1,2,4-triazole moiety and an N-(3-acetylphenyl) group. The triazole and pyrimidine heterocycles contribute to π-π stacking interactions with biological targets, while the acetylphenyl group enhances lipophilicity, impacting membrane permeability. The piperidine ring introduces conformational flexibility, critical for binding to enzyme active sites. Structural confirmation requires techniques like ¹H/¹³C NMR for functional group analysis and X-ray crystallography for absolute stereochemistry determination .

Q. What are the standard synthetic routes for this compound, and how are purity and yield optimized?

Synthesis typically involves:

  • Step 1 : Coupling of 6-chloropyrimidine-4-carboxylic acid with 1H-1,2,4-triazole under Pd-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura).
  • Step 2 : Piperidine ring formation via reductive amination or nucleophilic substitution.
  • Step 3 : Amidation with 3-acetylaniline using carbodiimide coupling agents (e.g., EDCI/HOBt).
    Yield optimization involves controlling reaction temperature (60–80°C for triazole coupling) and solvent polarity (DMF for amidation). Purity (>95%) is achieved via reverse-phase HPLC or recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. How can computational methods guide the optimization of synthetic routes for analogs?

Quantum chemical calculations (e.g., DFT) predict reaction transition states and intermediates, identifying energy barriers for key steps like triazole-pyrimidine coupling. Molecular dynamics simulations assess solvent effects on reaction efficiency. For example, DMSO may stabilize charged intermediates in amidation steps. Design of Experiments (DoE) models (e.g., response surface methodology) optimize multi-variable conditions (e.g., catalyst loading, temperature) to maximize yield .

Q. What strategies resolve contradictions in biological activity data across different assay models?

Discrepancies in IC₅₀ values (e.g., enzyme vs. cell-based assays) may arise from off-target effects or differential membrane permeability. Validate using:

  • Orthogonal assays : Compare fluorescence polarization (binding affinity) with SPR (kinetic parameters).
  • Metabolic stability testing : Use liver microsomes to assess if rapid degradation in cell-based assays skews results.
  • Proteomics profiling : Identify unintended protein interactions via pull-down assays .

Q. How can researchers address challenges in characterizing this compound’s stereochemistry and polymorphism?

  • Chiral HPLC with cellulose-based columns separates enantiomers, while VCD spectroscopy confirms absolute configuration.
  • Powder X-ray diffraction (PXRD) detects polymorphic forms. For example, a 2θ peak at 12.5° may indicate a metastable form with reduced solubility.
  • Dynamic vapor sorption (DVS) evaluates hygroscopicity, which impacts crystallization behavior .

Q. What experimental designs are recommended for elucidating structure-activity relationships (SAR) in this compound class?

  • Scaffold hopping : Replace the triazole with tetrazole or imidazole to assess heterocycle specificity.
  • Substituent scanning : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-acetylphenyl position to modulate electron density and binding.
  • Free-Wilson analysis : Quantify contributions of individual moieties to activity using a library of 20–30 analogs .

Q. How can researchers mitigate solubility limitations in pharmacokinetic studies?

  • Salt formation : Screen with counterions (e.g., HCl, mesylate) to improve aqueous solubility.
  • Nanoformulation : Use PEGylated liposomes or cyclodextrin complexes (e.g., HP-β-CD) to enhance bioavailability.
  • Prodrug strategies : Introduce phosphate esters at the piperidine nitrogen for pH-dependent release .

Q. What advanced techniques validate target engagement in vivo?

  • Chemical proteomics : Use photoaffinity probes with a diazirine tag to crosslink target proteins in live cells.
  • PET imaging : Incorporate ¹⁸F or ¹¹C isotopes into the acetylphenyl group for real-time biodistribution tracking.
  • CRISPR-Cas9 knockout models : Confirm on-target effects by comparing activity in wild-type vs. target-deficient cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.